

isorhamnetin-3-O-glucoside chemical structure and properties

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Compound of Interest

Compound Name: *isorhamnetin-3-O-glucoside*

Cat. No.: *B8019598*

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Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of **isorhamnetin-3-O-glucoside**, along with relevant experimental protocols and an exploration of its known signaling pathways.

Chemical Structure and Identifiers

Isorhamnetin-3-O-glucoside consists of an isorhamnetin aglycone linked to a glucose molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid backbone with a methoxy group at the 3'-position of the B ring.

Table 1: Chemical Identifiers for **Isorhamnetin-3-O-glucoside**

Identifier	Value
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2]
Molecular Formula	C ₂₂ H ₂₂ O ₁₂ [1][2][3]
Molecular Weight	478.4 g/mol [1][3]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O</chem> [1]
Isomeric SMILES	<chem>COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O</chem> [1]
InChI	InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2]
InChIKey	CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2]
CAS Number	5041-82-7[2]

Physicochemical Properties

The physical and chemical properties of **isorhamnetin-3-O-glucoside** are crucial for its handling, formulation, and biological activity assessment.

Table 2: Physicochemical Properties of **Isorhamnetin-3-O-glucoside**

Property	Value	Source
Melting Point	165-167 °C	[4]
Boiling Point	834.4 ± 65.0 °C at 760 mmHg	[4]
Solubility	Soluble in DMSO and Methanol.	[4]
Appearance	Yellow powder	[4]
UV λmax (in MeOH)	255, 355 nm	[5]
XLogP3-AA	0.7	[3]
Hydrogen Bond Donor Count	7	[3]
Hydrogen Bond Acceptor Count	12	[3]
Rotatable Bond Count	6	[3]

Biological Activities and Therapeutic Potential

Isorhamnetin-3-O-glucoside exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics.

Antioxidant Activity

Isorhamnetin-3-O-glucoside demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production in various cell models.[6]

Anti-inflammatory Effects

The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in TNF-α-stimulated human osteosarcoma cells.[6]

Anti-Cancer Properties

Isorhamnetin-3-O-glucoside has demonstrated cytotoxic effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.

Anti-Diabetic Effects

This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such as α -glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role in preventing diabetic complications by reducing sorbitol accumulation.[\[7\]](#)

Table 3: In Vitro Biological Activities of **Isorhamnetin-3-O-glucoside** and its Aglycone

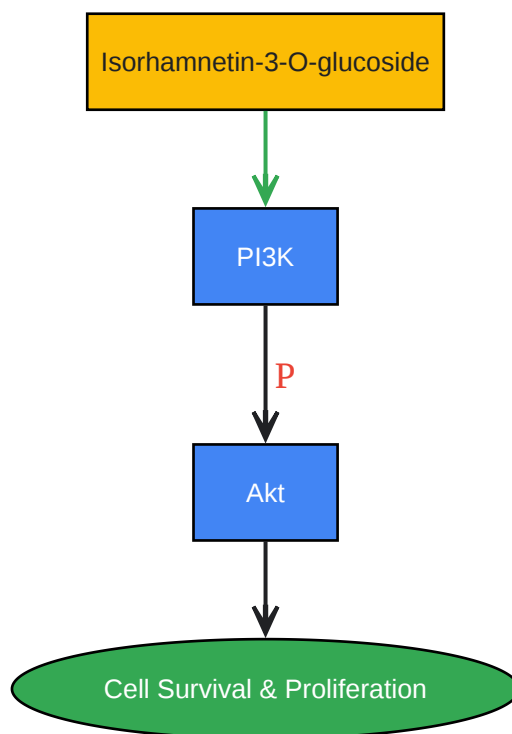
Activity	Target/Assay	Test System	IC ₅₀ /EC ₅₀
Anti-diabetic	Rat Lens Aldose Reductase (RLAR)	In vitro	1.4 μ M [7] [8]
Anti-cancer	HT-29 RFP cells (viability)	In vitro	53.72 μ g/mL (Isorhamnetin-3-O-glucosylrhamnoside) [9]
Antioxidant	DPPH radical scavenging	In vitro	3.16 μ g/ml (Isorhamnetin-3-O-beta-D-Glucoside) [4]
Antioxidant	ABTS radical scavenging	In vitro	44.93 μ g/ml (Isorhamnetin-3-O-beta-D-Glucoside) [4]
Enzyme Inhibition	Lipase	In vitro	Concentration-dependent inhibition (10-500 μ M)

Signaling Pathways

Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell growth, proliferation, and metabolism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. **Isorhamnetin-3-O-glucoside** has been shown to increase the phosphorylation of Akt, suggesting its role in modulating this pathway.[1]

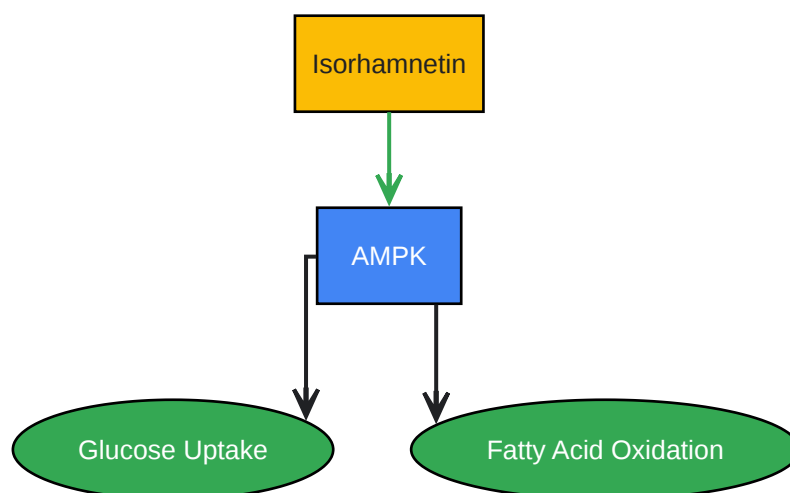


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Caption: PI3K/Akt signaling pathway activation by **Isorhamnetin-3-O-glucoside**.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its anti-diabetic and anti-obesity effects.

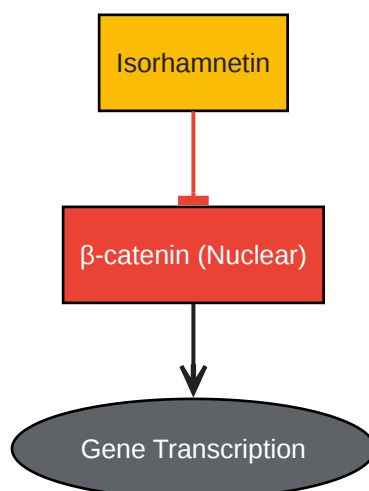


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Caption: AMPK signaling pathway activation by Isorhamnetin.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is involved in cell fate determination and development, and its dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by preventing the nuclear translocation of β -catenin.[10]



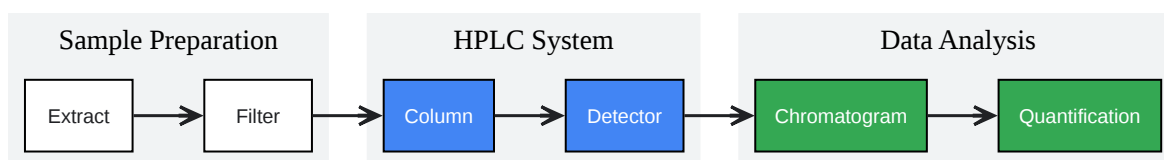
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Caption: Inhibition of Wnt/ β -catenin signaling by Isorhamnetin.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a general method for the quantification of **isorhamnetin-3-O-glucoside** in plant extracts.



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Caption: General workflow for HPLC analysis of **Isorhamnetin-3-O-glucoside**.

Methodology:

- Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm filter.
- HPLC System:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 355 nm.
- Quantification: Prepare a standard curve using a pure standard of **isorhamnetin-3-O-glucoside**. Calculate the concentration in the sample by comparing its peak area to the standard curve.

DPPH Radical Scavenging Assay

This protocol describes a common method to assess the antioxidant activity of **isorhamnetin-3-O-glucoside**.

Methodology:

- Prepare a stock solution of **isorhamnetin-3-O-glucoside** in methanol.
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add 100 µL of various concentrations of the sample solution.
- Add 100 µL of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the scavenging activity using the formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability

This protocol is used to evaluate the cytotoxic effects of **isorhamnetin-3-O-glucoside** on cancer cells.

Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **isorhamnetin-3-O-glucoside** and incubate for 24, 48, or 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Conclusion

Isorhamnetin-3-O-glucoside is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical structure and diverse biological activities, mediated through various signaling pathways, make it a compelling subject for further research and development in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this promising natural compound. As our understanding of its mechanisms of action deepens, **isorhamnetin-3-O-glucoside** may emerge as a key ingredient in novel pharmaceuticals and functional foods aimed at preventing and treating a range of chronic diseases.

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